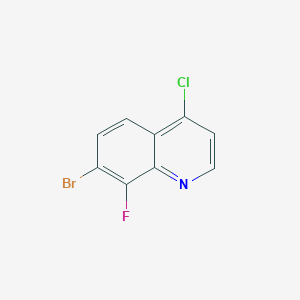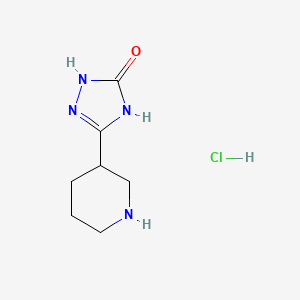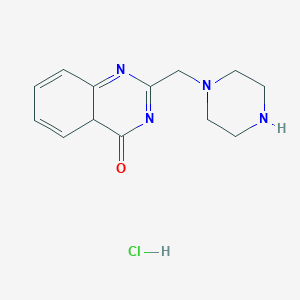
7-Bromo-4-chloro-8-fluoroquinoline
Overview
Description
7-Bromo-4-chloro-8-fluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4BrClFN. It belongs to the class of quinolines, which are known for their wide range of biological activities and applications in medicinal chemistry . The compound features a quinoline core substituted with bromine, chlorine, and fluorine atoms at positions 7, 4, and 8, respectively .
Mechanism of Action
Target of Action
The primary targets of 7-Bromo-4-chloro-8-fluoroquinoline are currently unknown. This compound is a derivative of quinoline, a class of compounds known for their diverse biological activities . .
Mode of Action
As a quinoline derivative, it may interact with its targets through a variety of mechanisms, including binding to enzymes or receptors, disrupting cell membrane integrity, or interfering with DNA synthesis
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Quinoline derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets
Pharmacokinetics
The compound’s molecular weight is 260.49 , which suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of quinoline derivatives, this compound could potentially have a wide range of effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect a compound’s stability and its interactions with its targets. The compound this compound is a solid at ambient temperature , suggesting it may be stable under a range of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-8-fluoroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach includes the nucleophilic displacement of halogen atoms or the diaza group, as well as direct fluorinations .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloro-8-fluoroquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of reactive halogen atoms, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted quinolines.
Scientific Research Applications
7-Bromo-4-chloro-8-fluoroquinoline has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-4-chloroquinoline: Similar in structure but lacks the bromine atom.
8-Fluoroquinoline: Lacks both the bromine and chlorine atoms.
4,7-Dichloroquinoline: Lacks the fluorine atom.
Uniqueness
7-Bromo-4-chloro-8-fluoroquinoline is unique due to the presence of all three halogen atoms, which can significantly influence its chemical reactivity and biological activity . The combination of bromine, chlorine, and fluorine atoms provides a unique set of properties that can be exploited in various applications .
Properties
IUPAC Name |
7-bromo-4-chloro-8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-2-1-5-7(11)3-4-13-9(5)8(6)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCALJIQMKMACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1384633.png)



![2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine hydrogen methanesulfonate](/img/structure/B1384640.png)

